molecular formula C13H9BrMg B14356449 magnesium;fluoren-8a-ide;bromide CAS No. 91805-36-6

magnesium;fluoren-8a-ide;bromide

Cat. No.: B14356449
CAS No.: 91805-36-6
M. Wt: 269.42 g/mol
InChI Key: FDGWSZSYAVOKSE-UHFFFAOYSA-M
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Description

Magnesium;fluoren-8a-ide;bromide is a compound that belongs to the class of organomagnesium compounds, commonly known as Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a fluoren-8a-ide group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;fluoren-8a-ide;bromide is typically prepared through the reaction of magnesium metal with fluoren-8a-ide bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

Fluoren-8a-ide bromide+MgThis compound\text{Fluoren-8a-ide bromide} + \text{Mg} \rightarrow \text{this compound} Fluoren-8a-ide bromide+Mg→this compound

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature. The purity of the reagents and solvents is crucial to ensure the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Magnesium;fluoren-8a-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Oxidation-Reduction: Can be oxidized to form corresponding fluoren-8a-ide derivatives.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Solvents: Anhydrous ether is commonly used to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Magnesium;fluoren-8a-ide;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium;fluoren-8a-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • Methylmagnesium Bromide
  • Ethylmagnesium Bromide

Comparison

Magnesium;fluoren-8a-ide;bromide is unique due to the presence of the fluoren-8a-ide group, which imparts specific reactivity and selectivity in chemical reactions. Compared to other Grignard reagents, it may offer advantages in the synthesis of polycyclic aromatic compounds and other complex molecules.

Properties

CAS No.

91805-36-6

Molecular Formula

C13H9BrMg

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;fluoren-8a-ide;bromide

InChI

InChI=1S/C13H9.BrH.Mg/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;/h1-9H;1H;/q-1;;+2/p-1

InChI Key

FDGWSZSYAVOKSE-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Mg+2].[Br-]

Origin of Product

United States

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